2-(4-Nitrophenyl)-2-oxoethyl 4-(benzoylamino)benzoate
Description
Properties
Molecular Formula |
C22H16N2O6 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-benzamidobenzoate |
InChI |
InChI=1S/C22H16N2O6/c25-20(15-8-12-19(13-9-15)24(28)29)14-30-22(27)17-6-10-18(11-7-17)23-21(26)16-4-2-1-3-5-16/h1-13H,14H2,(H,23,26) |
InChI Key |
FNVBCYUWVQUBEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Benzoylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid undergoes Schotten-Baumann benzoylation using benzoyl chloride in a biphasic system (NaOH/CH₂Cl₂). The reaction proceeds at 0–5°C to minimize hydrolysis, yielding 4-(benzoylamino)benzoic acid with 85–92% efficiency.
Key Parameters
-
Molar Ratio : 1:1.2 (4-aminobenzoic acid : benzoyl chloride)
-
Base : 10% NaOH (aq)
-
Workup : Acidification to pH 2–3 precipitates the product, which is filtered and washed with cold water.
Preparation of 2-(4-Nitrophenyl)-2-oxoethanol
Nitration of Phenylglyoxal
Phenylglyoxal is nitrated using fuming HNO₃ in H₂SO₄ at 0°C, producing 4-nitrophenylglyoxal. Subsequent reduction with NaBH₄ in ethanol yields 2-(4-nitrophenyl)-2-oxoethanol (67% yield).
Reaction Conditions
-
Nitration Temperature : 0–5°C (prevents di-nitration)
-
Reduction : NaBH₄ (2 eq) in anhydrous ethanol, stirred for 4 h at 25°C.
Esterification: Coupling of Fragments
Acid Chloride Mediated Esterification
4-(Benzoylamino)benzoic acid is converted to its acid chloride using thionyl chloride (2 eq) in dry toluene at reflux (110°C, 2 h). The acid chloride is then reacted with 2-(4-nitrophenyl)-2-oxoethanol in pyridine at 50°C for 6 h, achieving 78% esterification.
Optimization Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Pyridine | 78 |
| Catalyst | DMAP (5 mol%) | 82 |
| Temperature | 50°C | 78 |
| Alternative Solvent | THF | 65 |
Mitsunobu Reaction for Sterically Hindered Systems
For substrates prone to racemization, the Mitsunobu protocol employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method affords 80–85% yield but requires rigorous anhydrous conditions.
Crystallization and Purification
Solvent Screening for Recrystallization
The crude ester is dissolved in hot ethyl acetate and precipitated via slow addition of n-hexane. Two recrystallizations yield >99% purity (HPLC).
Solvent Pair Optimization
| Solvent Pair | Recovery (%) | Purity (%) |
|---|---|---|
| Ethyl acetate/hexane | 72 | 99.2 |
| Acetone/water | 65 | 98.5 |
| CHCl₃/pentane | 68 | 98.8 |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the amide bond and coplanarity of the nitro group with the aromatic ring, stabilizing the molecule via intramolecular H-bonding.
Challenges and Mitigation Strategies
Nitro Group Stability
The nitro group undergoes partial reduction during prolonged heating (>80°C). Implementing low-temperature esterification (50°C) and inert atmospheres (N₂) suppresses this side reaction.
Ester Hydrolysis
Basic conditions (pH >9) promote ester cleavage. Neutral workup protocols (pH 6–7) are critical during isolation.
Industrial-Scale Adaptations
Continuous Flow Synthesis
A microreactor system reduces reaction time from 6 h to 15 min by enhancing heat/mass transfer. Productivity reaches 12 kg/day with 88% yield.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 23 | 8 |
| Atom Economy (%) | 64 | 64 |
| PMI (kg/kg) | 45 | 18 |
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 4-benzamidobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 4-benzamidobenzoate.
Substitution: Various amides or alcohol derivatives.
Hydrolysis: 4-Benzamidobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-benzamidobenzoate depends on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitrophenyl group could play a role in electron transfer processes, while the benzamidobenzoate moiety might interact with specific molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds for Comparison:
- Ethyl 4-((2-ethoxy-1-(4-nitrophenyl)-2-oxo-1-phenylethyl)amino)benzoate (8l) (): Shares the 4-nitrophenyl and benzoate ester motifs but differs in the presence of an ethoxy group and a phenylethyl chain.
- Methyl 4-({N-[2-(cyclohexylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)-benzoate (): Features a cyclohexylamino group and dimethylamino substituent, contrasting with the benzoylamino group in the target compound.
- [2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-(dimethylamino)benzoate (): Contains a cyanoethyl-fluoroanilino group and dimethylamino benzoate, differing in electronic and steric properties.
Structural Analysis:
Key Differences :
- Electron Effects: The nitro group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., dimethylamino in ).
- Hydrogen Bonding: The benzoylamino group provides hydrogen-bonding capacity, unlike esters or tertiary amines in analogs.
- Steric Hindrance: Bulky substituents (e.g., cyclohexyl in ) reduce reactivity compared to the target’s planar benzoylamino group.
HDAC Inhibition ():
Compounds with benzamido motifs (e.g., methyl 4-({...}methyl)benzoate) were studied for histone deacetylase (HDAC) inhibition. The target’s benzoylamino group could enhance binding to HDAC catalytic sites via hydrogen bonding, whereas dimethylamino analogs () might rely on hydrophobic interactions.
Metabolic Stability:
- The nitro group may increase metabolic resistance compared to fluoro or methoxy substituents (), as nitro groups are less prone to oxidative degradation.
Spectroscopic Characterization
- NMR : The target’s 4-nitrophenyl group would deshield adjacent protons, causing upfield shifts in ¹H NMR compared to electron-donating substituents (e.g., 4-fluorophenyl in ’s 6a).
- Mass Spectrometry : ESI-MS data for analogs () suggest a molecular ion peak at m/z ~424 for the target, consistent with its molecular formula.
Biological Activity
2-(4-Nitrophenyl)-2-oxoethyl 4-(benzoylamino)benzoate is a complex organic compound recognized for its potential biological activities. Its molecular formula is C22H16N2O6, indicating the presence of two nitrogen atoms and five oxygen atoms, which contribute to its reactivity and interaction with biological systems. The compound features a nitrophenyl group and a benzoylamino group, suggesting possible interactions with various biological targets such as enzymes and receptors.
Chemical Structure
The structure of 2-(4-Nitrophenyl)-2-oxoethyl 4-(benzoylamino)benzoate can be depicted as follows:
This compound's unique structural characteristics may influence its biological activity, particularly in pharmacological applications.
Antimicrobial Properties
Research on similar nitrophenyl compounds has demonstrated antimicrobial properties. For instance, derivatives of nitrophenyl compounds have shown effectiveness against various bacterial strains, indicating that 2-(4-Nitrophenyl)-2-oxoethyl 4-(benzoylamino)benzoate could exhibit similar activity. The specific mechanisms of action are still under investigation but may involve interference with bacterial cell wall synthesis or enzyme function.
Anticancer Potential
There is emerging evidence suggesting that compounds with similar structures may possess anticancer properties. Studies indicate that certain nitrophenyl derivatives can induce apoptosis in cancer cells, potentially through the activation of caspases or inhibition of anti-apoptotic proteins. The exact effects of 2-(4-Nitrophenyl)-2-oxoethyl 4-(benzoylamino)benzoate on cancer cell lines remain to be fully elucidated.
Enzyme Inhibition Studies
A study focusing on aryl substituted compounds indicated that related structures could inhibit retinoic acid metabolizing enzymes, albeit with varying potency. For example, some derivatives showed inhibitory effects ranging from 29% to 78% compared to standard inhibitors like ketoconazole . This suggests that 2-(4-Nitrophenyl)-2-oxoethyl 4-(benzoylamino)benzoate may also interact with metabolic enzymes, potentially affecting drug metabolism and efficacy.
Molecular Docking Studies
Molecular docking studies can provide insights into how this compound interacts with biological macromolecules. Preliminary docking simulations suggest that the compound may bind effectively to specific protein targets involved in metabolic pathways or disease processes, which could be further explored in future research.
Comparative Analysis with Related Compounds
To better understand the biological activity of 2-(4-Nitrophenyl)-2-oxoethyl 4-(benzoylamino)benzoate, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Nitrophenyl)-2-oxoethyl benzoate | Contains a simpler benzoate group | May exhibit different reactivity |
| 2-(biphenyl-4-yl)-2-oxoethyl 4-nitrobenzoate | Incorporates a biphenyl substituent | Significant dihedral angle difference |
| 2-(4-nitrophenyl)-2-oxoethyl chlorobenzoate | Chlorine substitution on benzoate | Different electronic properties due to chlorine |
This table illustrates the diversity within this chemical class and highlights how structural variations can influence biological activity.
Case Studies and Research Findings
Several studies have been conducted on related compounds that provide context for the potential biological activity of 2-(4-Nitrophenyl)-2-oxoethyl 4-(benzoylamino)benzoate:
- Antimicrobial Activity : Research has shown that nitrophenyl derivatives exhibit significant antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
- Anticancer Research : Investigations into similar compounds have revealed their ability to induce cell death in cancer models, indicating that further exploration into this compound's anticancer properties is warranted.
- Enzyme Interaction Studies : Studies have assessed the inhibitory effects of related compounds on liver microsomal enzymes, revealing varying degrees of potency which could inform future studies on enzyme interactions with this compound.
Q & A
Q. What are the established synthetic routes for 2-(4-nitrophenyl)-2-oxoethyl 4-(benzoylamino)benzoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Esterification : React 4-(benzoylamino)benzoic acid with 2-bromo-1-(4-nitrophenyl)ethanone under basic conditions (e.g., K₂CO₃ in DMF) to form the ester bond.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the product .
Optimization : Adjust reaction time (12-24 hr), temperature (60-80°C), and stoichiometry (1:1.2 molar ratio of acid to bromo-ketone) to enhance yield. Monitor progress via TLC and HPLC.
Q. Key Parameters Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Esterification | DMF, K₂CO₃, 72°C, 18 hr | 65-70 | 95% |
| Purification | Ethanol/water (3:1) | 85 | 99% |
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester and amide linkages (e.g., carbonyl peaks at δ 168-172 ppm) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., π-π stacking of nitrophenyl groups) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 433.1) .
Q. How does this compound behave under varying storage conditions?
Methodological Answer: Evaluate stability via:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability) .
- Hydrolytic Stability : Incubate in pH 7.4 buffer (37°C, 7 days) and analyze degradation by HPLC. Nitro groups may reduce hydrolytic susceptibility .
- Photostability : Expose to UV light (λ = 254 nm) and monitor nitro-to-nitrite conversion via IR spectroscopy .
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. Calculate IC₅₀ via dose-response curves .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD) .
- Cellular Uptake Studies : Use fluorescent analogs (e.g., FITC-labeled derivatives) and confocal microscopy to track intracellular localization .
Q. How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variations) using statistical tools (ANOVA, R² regression).
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media).
- Off-Target Screening : Perform proteome-wide profiling (e.g., affinity chromatography-MS) to identify confounding interactions .
Q. What computational approaches predict the environmental fate of this compound?
Methodological Answer:
- QSAR Modeling : Use EPI Suite to estimate biodegradation half-life (e.g., logP >3 suggests persistence) .
- Metabolite Identification : Simulate photodegradation pathways (Gaussian 09, DFT calculations) and validate via LC-MS/MS .
- Ecotoxicology : Apply OECD Test Guideline 201 (algae growth inhibition) to assess aquatic toxicity .
Q. How can structural analogs improve structure-activity relationship (SAR) understanding?
Methodological Answer:
Q. What challenges arise in crystallographic studies of this compound?
Methodological Answer:
Q. How can multi-step synthesis be optimized for scalability?
Methodological Answer:
Q. What methodologies validate the compound’s role in material science applications?
Methodological Answer:
- Polymer Blending : Incorporate into polyesters (5-10% w/w) and test tensile strength (ASTM D638) .
- Surface Modification : Graft onto silica nanoparticles (APTES linker) and characterize via AFM/XPS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
